![molecular formula C4H4N6S2 B1682960 4,4'-DI(1,2,3-Triazolyl) disulfide hydrate CAS No. 6440-09-1](/img/structure/B1682960.png)
4,4'-DI(1,2,3-Triazolyl) disulfide hydrate
Overview
Description
4,4’-DI(1,2,3-Triazolyl) disulfide hydrate, also known as 4,4’-Dithiobis (1,2,3-triazole), is a chemical compound with the molecular formula C4H4N6S2 . It has a molecular weight of 200.3 g/mol . The compound is also known by other names such as 4,4’-Di (1,2,3-triazolyl) Disulfide TD-3 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2H-triazol-4-yldisulfanyl)-2H-triazole . The InChI string representation is InChI=1S/C4H4N6S2/c1-3(7-9-5-1)11-12-4-2-6-10-8-4/h1-2H, (H,5,7,9) (H,6,8,10) . The canonical SMILES representation is C1=NNN=C1SSC2=NNN=C2 .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It has a predicted boiling point of 509.2±25.0 °C and a predicted density of 1.83±0.1 g/cm3 . The compound has a topological polar surface area of 134 Ų .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles have been used extensively in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β -lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-Triazoles play a significant role in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles have been used due to their strong dipole moment and hydrogen bonding ability . They can be used to create polymers with unique properties.
Supramolecular Chemistry
1,2,3-Triazoles have found applications in supramolecular chemistry . They can be used to create complex structures with specific properties.
Bioconjugation
In bioconjugation, 1,2,3-triazoles can be used to link two molecules together . This can be useful in creating targeted therapies for various diseases.
Materials Science
1,2,3-Triazoles have been used in materials science to create new materials with unique properties . They can be used to create materials that have specific characteristics, such as high strength or resistance to certain conditions.
Mechanism of Action
properties
IUPAC Name |
4-(2H-triazol-4-yldisulfanyl)-2H-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6S2/c1-3(7-9-5-1)11-12-4-2-6-10-8-4/h1-2H,(H,5,7,9)(H,6,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSOBKJRPPRVSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1SSC2=NNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629531 | |
Record name | 4,4'-Disulfanediylbis(2H-1,2,3-triazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-DI(1,2,3-Triazolyl) disulfide hydrate | |
CAS RN |
6440-09-1 | |
Record name | 4,4'-Disulfanediylbis(2H-1,2,3-triazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Di(1,2,3-triazolyl) Disulfide Hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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